molecular formula C6H12O5 B14000647 2,4-o-Methylidenepentitol CAS No. 5348-86-7

2,4-o-Methylidenepentitol

Cat. No.: B14000647
CAS No.: 5348-86-7
M. Wt: 164.16 g/mol
InChI Key: WLFLIAXIRHRXTP-UHFFFAOYSA-N
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Description

2,4-o-Methylidenepentitol is an organic compound with the chemical formula C6H12O2. It is a chiral diol, meaning it has two hydroxyl groups (-OH) and exists in two enantiomeric forms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-o-Methylidenepentitol can be synthesized through the hydrogenation of diacetone alcohol. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:

(CH3)2C(OH)CH2COCH3+H2(CH3)2C(OH)CH2CH(OH)CH3\text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{COCH}_3 + \text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{C(OH)CH}_2\text{CH(OH)CH}_3 (CH3​)2​C(OH)CH2​COCH3​+H2​→(CH3​)2​C(OH)CH2​CH(OH)CH3​

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,4-o-Methylidenepentitol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-diketopentane.

    Reduction: Formation of 2,4-dimethylpentane.

    Substitution: Formation of 2,4-dichloropentane or 2,4-dibromopentane.

Scientific Research Applications

2,4-o-Methylidenepentitol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein crystallography.

    Medicine: Investigated for its potential use as a cryoprotectant in biological samples.

    Industry: Utilized in the production of cosmetics, coatings, and hydraulic fluids.

Mechanism of Action

The mechanism of action of 2,4-o-Methylidenepentitol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. In protein crystallography, it acts as a precipitant by competing with water molecules, leading to the formation of protein crystals.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,4-pentanediol:

    2,4-Dihydroxy-2-methylpentane: Another diol with similar chemical properties but different uses.

Uniqueness

2,4-o-Methylidenepentitol is unique due to its specific chiral structure and its ability to form stable hydrogen bonds. This makes it particularly useful in applications requiring precise molecular interactions, such as protein crystallography and enzyme studies.

Properties

CAS No.

5348-86-7

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

4,6-bis(hydroxymethyl)-1,3-dioxan-5-ol

InChI

InChI=1S/C6H12O5/c7-1-4-6(9)5(2-8)11-3-10-4/h4-9H,1-3H2

InChI Key

WLFLIAXIRHRXTP-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(C(O1)CO)O)CO

Origin of Product

United States

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